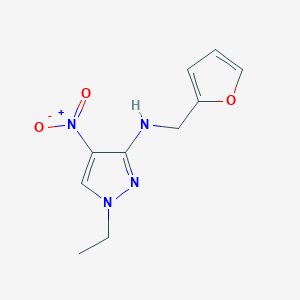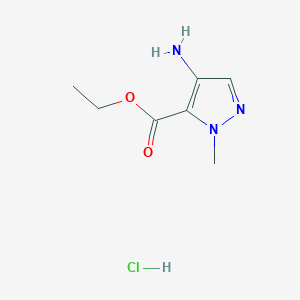
Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound with the CAS Number: 1431965-00-2 . It has a molecular weight of 205.64 . The IUPAC name for this compound is ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-3-12-7(11)6-5(8)4-9-10(6)2;/h4H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a salt . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthetic Chemistry and Auxin Activities
A study by Yue et al. (2010) involved the synthesis of Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method, leading to various pyrazole carboxylic acids. These compounds, while displaying moderate auxin activities, showed some antiblastic effects on wheat gemma, indicating potential in agricultural chemistry (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Corrosion Inhibition
Dohare et al. (2017) demonstrated the use of pyrazole derivatives as effective corrosion inhibitors for mild steel, crucial for industrial applications such as pickling processes. These compounds, including variants of Ethyl 6-amino-3-methyl-4-(substituted)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate, exhibited high inhibition efficiency, attributed to their adsorption on the metal surface, offering insights into the design of new corrosion inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).
Antimicrobial and Anticancer Research
A series of novel pyrazole derivatives, synthesized from Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibited significant antimicrobial and anticancer activities in vitro. These findings suggest the potential of these compounds in developing new therapeutic agents, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
Other Applications
Further research into Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate revealed its fungicidal and plant growth regulation activities, suggesting applications in agriculture for disease control and crop yield optimization. This illustrates the compound's potential beyond traditional pharmaceutical uses, extending to agricultural sciences (Minga, 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with pyrazole derivatives suggests that the compound may induce various molecular and cellular changes.
Propriétés
IUPAC Name |
ethyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-5(8)4-9-10(6)2;/h4H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLZWZVBUUYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride | |
CAS RN |
1431965-00-2 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







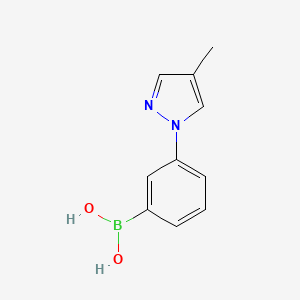
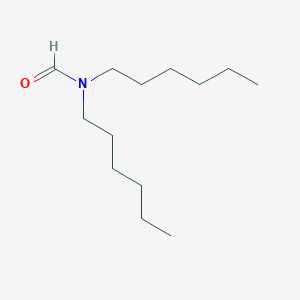
![1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one](/img/structure/B3047617.png)
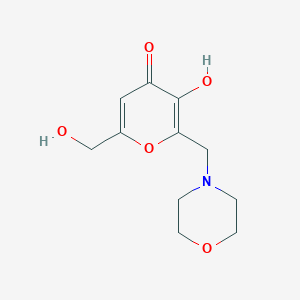

![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047623.png)
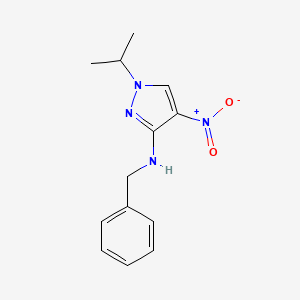
![1-Isopropyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047626.png)

